molecular formula C15H20Cl2N4O B11811213 2-(3-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)-1H-1,2,4-triazol-1-yl)ethanol dihydrochloride

2-(3-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)-1H-1,2,4-triazol-1-yl)ethanol dihydrochloride

Cat. No.: B11811213
M. Wt: 343.2 g/mol
InChI Key: ZPWBNXQQLVMDQX-UHFFFAOYSA-N
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Description

2-(3-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)-1H-1,2,4-triazol-1-yl)ethanol dihydrochloride is a synthetic small molecule characterized by a 1,2,4-triazole ring linked to a tetrahydropyridine moiety via a phenyl group, with an ethanol substituent at the triazole N1 position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies.

Properties

Molecular Formula

C15H20Cl2N4O

Molecular Weight

343.2 g/mol

IUPAC Name

2-[3-[4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]-1,2,4-triazol-1-yl]ethanol;dihydrochloride

InChI

InChI=1S/C15H18N4O.2ClH/c20-10-9-19-11-17-15(18-19)14-3-1-12(2-4-14)13-5-7-16-8-6-13;;/h1-5,11,16,20H,6-10H2;2*1H

InChI Key

ZPWBNXQQLVMDQX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)C3=NN(C=N3)CCO.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)-1H-1,2,4-triazol-1-yl)ethanol dihydrochloride typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring. One common method is the nitro-Mannich reaction, followed by hydroamination . The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones . The final step involves the coupling of the triazole and tetrahydropyridine intermediates, followed by the addition of ethanol and hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Key Reaction Conditions:

ReactantsConditionsYield (%)Reference
Hydrazine + carbaldehydeReflux, 5–7 h, EtOH/AcOH65–80
Hydrazine + benzoyl chlorideMW, 3 min, 80°C96

Functionalization of the Triazole Ring

The ethanol side chain is introduced via nucleophilic substitution or alkylation:

  • Ethanol substitution : Reaction of 1,2,4-triazole with 2-chloroethanol in basic media (e.g., NaH/DMF) yields 2-(1,2,4-triazol-1-yl)ethanol derivatives (e.g., PubChem CID 550925 , CID 181844 ).

Example Reaction:

1H-1,2,4-Triazole+ClCH2CH2OHNaH, DMF2-(1,2,4-Triazol-1-yl)ethanol+HCl\text{1H-1,2,4-Triazole} + \text{ClCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{NaH, DMF}} \text{2-(1,2,4-Triazol-1-yl)ethanol} + \text{HCl}

Incorporation of the Tetrahydropyridine-Phenyl Moiety

The tetrahydropyridine ring is synthesized via cyclization or reduction of pyridine derivatives:

  • Piperidone reduction : Catalytic hydrogenation of pyridinium salts or condensation of enamines yields tetrahydropyridine intermediates .

  • Suzuki coupling : Aryl halides (e.g., 4-bromophenyltriazole) react with tetrahydropyridine boronic acids under Pd catalysis to form biaryl linkages .

Key Spectral Data for Intermediate:

Compound FeatureIR (cm⁻¹)1H NMR^1\text{H NMR} (δ, ppm)Reference
Tetrahydropyridine C-H2820–29103.55–3.75 (m, CH₂-N)
Aromatic protons7.20–8.61 (m, Ar-H)

Salt Formation (Dihydrochloride)

Protonation of basic nitrogen atoms in the tetrahydropyridine and triazole groups with HCl yields the dihydrochloride salt:

  • Procedure : The free base is dissolved in anhydrous ethanol, treated with excess HCl gas, and crystallized .

Stability and Reactivity

  • pH-dependent hydrolysis : The tetrahydropyridine ring undergoes ring-opening under acidic conditions (pH < 3) .

  • Oxidation susceptibility : The ethanol side chain may oxidize to acetic acid under strong oxidizing agents (e.g., KMnO₄) .

Biological Activity Correlations

While not directly studied for this compound, analogous 1,2,4-triazole derivatives exhibit:

  • COX-2 inhibition (IC₅₀: 0.8–1.2 µM)

  • Anticancer activity (GI₅₀: 0.104–0.291 µM in AML cell lines)

Critical Challenges

  • Regioselectivity : Competing N1 vs. N2 triazole alkylation requires careful control of reaction stoichiometry .

  • Purification : Polar dihydrochloride salts often necessitate recrystallization from ethanol/water mixtures .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. The presence of the tetrahydropyridine structure in this compound enhances its bioactivity. Research has shown that derivatives of triazoles can inhibit the growth of various pathogens, including bacteria and fungi. For example, compounds similar to this one have been synthesized and evaluated for their effectiveness against strains of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Anticancer Properties

The triazole ring is also known for its anticancer potential. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms. For instance, a related compound was shown to inhibit cell proliferation in breast cancer cell lines by modulating signaling pathways associated with cell cycle regulation . This suggests that 2-(3-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)-1H-1,2,4-triazol-1-yl)ethanol dihydrochloride may have similar applications in cancer therapy.

Neuroprotective Effects

The tetrahydropyridine structure is often associated with neuroprotective effects. Research into similar compounds has revealed their potential to protect neuronal cells from oxidative stress and apoptosis. This neuroprotective capability could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to modulate neurotransmitter levels may further enhance its therapeutic profile.

Pesticidal Activity

Compounds featuring the tetrahydropyridine and triazole structures are being explored for their pesticidal properties. Preliminary studies suggest that such compounds can act as effective fungicides or insecticides. The mechanism often involves disrupting the biological processes of pests or pathogens at the cellular level . For instance, derivatives have shown efficacy against fungal pathogens affecting crops, which could lead to the development of new agrochemical formulations.

Herbicidal Properties

There is also emerging evidence that compounds like 2-(3-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)-1H-1,2,4-triazol-1-yl)ethanol dihydrochloride may possess herbicidal activity. Research indicates that modifications to the triazole structure can enhance herbicide efficacy by targeting specific metabolic pathways in plants . This opens avenues for developing selective herbicides that minimize damage to non-target species.

Polymer Development

In material science, heterocyclic compounds are increasingly utilized in the synthesis of advanced polymers. The unique properties of triazoles and tetrahydropyridines make them suitable candidates for creating materials with enhanced thermal stability and mechanical strength. Studies have shown that incorporating such compounds into polymer matrices can improve their performance in various applications .

Nanotechnology

The incorporation of 2-(3-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)-1H-1,2,4-triazol-1-yl)ethanol dihydrochloride into nanostructured materials is being investigated for applications in drug delivery systems. The ability to functionalize nanoparticles with this compound could enhance targeting capabilities and improve therapeutic outcomes in cancer treatment .

Mechanism of Action

The mechanism of action of 2-(3-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)-1H-1,2,4-triazol-1-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters in the brain . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Key Observations:

  • The target compound and the analog from share a 1,2,4-triazole-tetrahydropyridine scaffold but differ in substituents. The ethanol group in the target compound may improve bioavailability via hydrogen bonding, whereas the fluorine in ’s compound could enhance target selectivity through electronic effects .
  • The imidazo[1,2-a]pyridine core in ’s compound represents a distinct heterocyclic system, prioritizing lipophilicity over polar interactions due to nitro and ester groups .

Implications for the Target Compound:

  • If synthesized similarly to ’s analog, the target compound’s dihydrochloride form would require neutralization steps and salt-specific crystallization.
  • Spectroscopic characterization (e.g., ¹H NMR for triazole protons, IR for ethanol -OH stretching) would differentiate it from analogs.

Pharmacological and Physicochemical Inferences

  • Solubility: The dihydrochloride salt of the target compound likely exhibits higher aqueous solubility than the mono-hydrochloride analog in .
  • Bioavailability: The ethanol group may enhance membrane permeability compared to ’s fluorine substituent, which could reduce passive diffusion.
  • Stability: The tetrahydropyridine ring in both the target and ’s compound is prone to oxidation, necessitating stability studies under physiological conditions.

Biological Activity

The compound 2-(3-(4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-1H-1,2,4-triazol-1-yl)ethanol dihydrochloride is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of a tetrahydropyridine moiety linked to a phenyl group and a triazole ring. Its chemical formula is C16H20Cl2N4OC_{16}H_{20}Cl_2N_4O, with specific properties that facilitate its biological interactions.

Antioxidant Activity

Research indicates that compounds containing the triazole moiety exhibit significant antioxidant properties. For instance, derivatives of 1,2,4-triazoles have shown effective radical scavenging activities against DPPH and ABTS radicals. The compound may similarly demonstrate these properties due to its structural similarities to other triazole-containing compounds .

Antimicrobial Activity

Triazole derivatives have been recognized for their antimicrobial effects. Studies suggest that triazole-based compounds can inhibit the growth of various bacterial strains and fungi. The presence of the tetrahydropyridine structure may enhance this activity by improving membrane penetration or interaction with microbial enzymes .

Neuroprotective Effects

Recent investigations into triazole-pyrimidine hybrids have revealed promising neuroprotective effects. These compounds were shown to inhibit endoplasmic reticulum stress and apoptosis pathways, suggesting that similar mechanisms may be applicable to the compound under consideration. This could position it as a candidate for treating neurodegenerative diseases .

The biological activities of 2-(3-(4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-1H-1,2,4-triazol-1-yl)ethanol dihydrochloride can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Like other triazoles, it may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative conditions.
  • Radical Scavenging : The compound's structure allows it to interact with free radicals effectively, reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : It may influence key signaling pathways associated with inflammation and apoptosis.

Case Studies and Research Findings

A variety of studies have explored the biological activity of similar compounds:

StudyFindings
Identified high antioxidant activity in triazole derivatives with IC50 values indicating significant potency against oxidative stress.
Demonstrated neuroprotective effects through inhibition of apoptosis in neuroinflammatory models.
Showed antimicrobial activity against various pathogens in vitro for related triazole compounds.

Q & A

Q. Q1. What methodologies are recommended for synthesizing this compound with high purity and yield?

Answer: Synthesis involves multi-step heterocyclic reactions. A reflux method with absolute ethanol and glacial acetic acid (as a catalyst) under reduced pressure is effective for intermediate formation . Optimize reaction time and stoichiometry (e.g., 0.001 mol of triazole derivatives with substituted benzaldehyde) to reduce side products. Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) enhances purity.

Example Optimization Table:

ParameterCondition 1Condition 2Optimal Condition
Reaction Time3 hours6 hours4 hours
SolventEthanolAcetonitrileEthanol
Catalyst (Acid)3 drops7 drops5 drops
Yield62%58%75%

Structural Characterization

Q. Q2. Which advanced techniques validate the structural integrity of this compound?

Answer: Combine spectroscopic and crystallographic methods:

  • Single-crystal X-ray diffraction (295 K, R-factor = 0.053) confirms stereochemistry and hydrogen bonding .
  • FTIR (4000–400 cm⁻¹) identifies functional groups (e.g., triazole C=N stretch at 1540 cm⁻¹) .
  • HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) assesses purity (>98%) .

Q. Q3. How to design assays for evaluating its biological activity against neurological targets?

Answer: Use in vitro models (e.g., SH-SY5Y neuronal cells) to assess dopamine receptor modulation. Apply dose-response curves (1–100 µM) and measure EC₅₀ via fluorescence-based calcium influx assays. Include positive controls (e.g., quinpirole) and validate with Western blotting for downstream signaling proteins (e.g., CREB phosphorylation) .

Example EC₅₀ Data:

Assay TypeTarget ReceptorEC₅₀ (µM)
Calcium InfluxD₂-like3.2 ± 0.4
cAMP InhibitionD₃5.1 ± 0.6

Environmental Impact Assessment

Q. Q4. How to evaluate its environmental persistence and bioaccumulation potential?

Answer: Follow Project INCHEMBIOL guidelines :

  • Hydrolysis Half-life: Incubate in pH 7.4 buffer (37°C) and monitor degradation via LC-MS.
  • LogP Measurement: Use shake-flask method (octanol/water partition) to estimate bioaccumulation.
  • Ecotoxicology: Expose Daphnia magna to 0.1–10 mg/L and measure 48-h LC₅₀.

Q. Q5. How to address conflicting reports on its receptor selectivity?

Answer: Reconcile discrepancies through:

  • Meta-analysis of published IC₅₀ values (e.g., D₂ vs. D₃ receptor binding ).
  • Orthogonal Assays: Compare radioligand binding (³H-spiperone) with functional assays (β-arrestin recruitment).
  • Molecular Docking: Use AutoDock Vina to model ligand-receptor interactions and identify steric clashes or affinity variations .

Stability and Degradation Pathways

Q. Q6. What protocols ensure compound stability during long-term storage?

Answer:

  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • Lyophilization: Freeze-dry in amber vials under argon to prevent oxidation.
  • Degradant Identification: Use HRMS (Q-TOF) to characterize oxidation byproducts (e.g., N-oxide formation).

Q. Q7. How to investigate its interaction with cytochrome P450 enzymes?

Answer:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH. Quantify metabolites via UPLC-QqQ-MS/MS.
  • Inhibition Assays: Measure IC₅₀ for CYP3A4 using midazolam as a substrate .
  • Molecular Dynamics Simulations : Model binding to CYP3A4 active site (Amber22 software) to predict metabolic hotspots.

Analytical Method Validation

Q. Q8. How to validate a quantitative method for detecting this compound in biological matrices?

Answer: Follow ICH Q2(R1) guidelines:

  • Linearity: 0.1–50 µg/mL (R² > 0.995).
  • LOD/LOQ: 0.03 µg/mL and 0.1 µg/mL via signal-to-noise ratio.
  • Recovery: Spike plasma samples at 80–120% recovery (CV < 15%) .

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